2-(2,2,2-Trifluoroethoxy)-5,6,7,8-tetrahydro-1,6-naphthyridine

Description

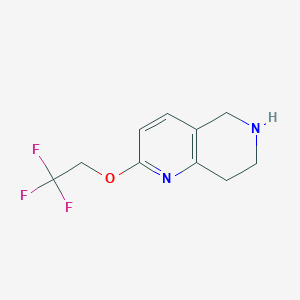

2-(2,2,2-Trifluoroethoxy)-5,6,7,8-tetrahydro-1,6-naphthyridine is a bicyclic heterocyclic compound featuring a naphthyridine core fused with a partially saturated six-membered ring. The trifluoroethoxy substituent at the 2-position confers unique electronic and steric properties, making it a valuable scaffold in medicinal chemistry. This compound is structurally analogous to several pharmacologically active derivatives targeting enzymes like HIV-1 integrase, RORγt, and mGlu5 receptors .

Properties

IUPAC Name |

2-(2,2,2-trifluoroethoxy)-5,6,7,8-tetrahydro-1,6-naphthyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F3N2O/c11-10(12,13)6-16-9-2-1-7-5-14-4-3-8(7)15-9/h1-2,14H,3-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVEXDVMMNWIJHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1N=C(C=C2)OCC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The compound “2-(2,2,2-Trifluoroethoxy)-5,6,7,8-tetrahydro-1,6-naphthyridine” is structurally similar to Flecainide. Flecainide is a class Ic antiarrhythmic agent. It primarily targets the Nav1.5 sodium channel in the heart. This channel plays a crucial role in the propagation of action potentials in cardiac cells, and its blockade can help control abnormal heart rhythms.

Mode of Action

Flecainide works by blocking the Nav1.5 sodium channel in the heart, slowing the upstroke of the cardiac action potential. This slows the conduction of the electrical impulse within the heart, i.e., it "reduces excitability". Given the structural similarity, it’s plausible that “this compound” might have a similar mode of action.

Biochemical Pathways

The blockade of Nav1.5 sodium channels by Flecainide affects the action potential of cardiac cells, which in turn influences the electrical conduction pathways within the heart. This can help restore normal heart rhythm in conditions like atrial fibrillation and paroxysmal supraventricular tachycardias.

Pharmacokinetics

Flecainide has a bioavailability of 95% and is 40% protein-bound. The compound is excreted via the kidneys. Given the structural similarity, “this compound” might have similar ADME properties.

Result of Action

The result of Flecainide’s action is the restoration of normal heart rhythm in conditions like atrial fibrillation and paroxysmal supraventricular tachycardias.

Action Environment

The action of Flecainide, and likely “this compound”, can be influenced by various environmental factors. For instance, certain drug interactions can affect its efficacy and stability. Also, it’s worth noting that the compound’s action may be influenced by the patient’s physiological state, such as kidney function, which can affect drug excretion.

Biological Activity

2-(2,2,2-Trifluoroethoxy)-5,6,7,8-tetrahydro-1,6-naphthyridine is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C13H14F3N

- Molecular Weight : 253.25 g/mol

- CAS Number : Not specifically listed in the provided sources but can be derived from its structure.

Biological Activity Overview

The biological activity of naphthyridine derivatives has been widely studied. Compounds in this class exhibit various pharmacological effects including:

- Anticancer Activity : Several studies have demonstrated that naphthyridine derivatives can inhibit the growth of cancer cells through various mechanisms such as apoptosis induction and cell cycle arrest.

- Antimicrobial Effects : Some derivatives show significant antibacterial and antifungal properties.

- Neurological Activity : Naphthyridine compounds may affect the central nervous system and exhibit neuroprotective effects.

The mechanisms by which this compound exerts its biological effects include:

- Inhibition of Enzymatic Activity : It may inhibit key enzymes involved in cancer cell proliferation.

- Modulation of Signal Transduction Pathways : The compound might influence pathways such as apoptosis and inflammation.

- DNA Interaction : Some naphthyridine derivatives intercalate with DNA, affecting replication and transcription processes.

Anticancer Research

A study highlighted the anticancer potential of naphthyridine derivatives against various cancer cell lines. For instance:

- Cell Lines Tested : H1299 (lung cancer), HeLa (cervical cancer), and CEM-SS (T-lymphoblastic leukemia).

- Findings : The compound exhibited IC50 values ranging from 10.47 to 15.03 μg/mL across different cell lines .

Antimicrobial Studies

Another research focused on the antimicrobial properties:

- Tested Microorganisms : Staphylococcus aureus and Escherichia coli.

- Results : The compound demonstrated significant inhibition zones compared to control groups .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C13H14F3N |

| Molecular Weight | 253.25 g/mol |

| Anticancer IC50 (H1299) | 10.47 μg/mL |

| Anticancer IC50 (HeLa) | 15.03 μg/mL |

| Antimicrobial Activity | Significant against S. aureus and E. coli |

Comparison with Similar Compounds

Key Observations :

- Trifluoroethoxy vs. Methoxy : The trifluoroethoxy group in the target compound likely improves lipophilicity and metabolic resistance compared to methoxy derivatives like TAK-828F, which exhibit high oral bioavailability but shorter half-lives .

- Trifluoromethyl vs. Trifluoroethoxy : The 3-CF₃ substitution in CCR2 antagonists enhances electron-withdrawing effects, critical for receptor binding, whereas the 2-OCH₂CF₃ group may favor steric interactions with hydrophobic enzyme pockets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.